molecular formula C17H27NO B5208005 N-(1-methylhexyl)-2-phenylbutanamide

N-(1-methylhexyl)-2-phenylbutanamide

Cat. No.: B5208005
M. Wt: 261.4 g/mol
InChI Key: MVKUKMKTAYFRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylhexyl)-2-phenylbutanamide is a synthetic organic compound characterized by a phenylbutanamide backbone substituted with a 1-methylhexyl group at the nitrogen atom. Notably, it is a homolog of JWH-018 (a well-studied synthetic cannabinoid), where the naphthoyl moiety is replaced with a phenylbutanamide group and a branched 1-methylhexyl chain . This structural modification likely alters its receptor binding affinity, metabolic stability, and pharmacological profile compared to classical cannabinoids.

Properties

IUPAC Name

N-heptan-2-yl-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-4-6-8-11-14(3)18-17(19)16(5-2)15-12-9-7-10-13-15/h7,9-10,12-14,16H,4-6,8,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKUKMKTAYFRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the JWH Series

N-(1-methylhexyl)-2-phenylbutanamide shares structural similarities with JWH-018 derivatives, particularly those with modified alkyl side chains. Key comparisons include:

Compound Structural Features Pharmacological Notes
JWH-018 Naphthoyl indole core with pentyl chain High CB1/CB2 affinity; potent psychoactive effects
JWH-018 1-methylhexyl homolog Phenylbutanamide core with 1-methylhexyl chain Hypothesized reduced CB1 affinity due to steric hindrance
JWH-073 3-methylbutyl homolog Naphthoyl indole with branched alkyl chain Longer duration of action due to increased lipophilicity

Key Trends :

  • Receptor Interaction : Branched alkyl chains (e.g., 1-methylhexyl) may reduce CB1 receptor binding efficiency compared to linear chains, as observed in JWH-073 homologs .

Anti-inflammatory and Analgesic Analogues

Substituted phenoxy acetamide derivatives, such as those described in , share functional similarities (amide linkage, aromatic groups) but differ in core structure. For example:

  • 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide: Exhibits anti-inflammatory and analgesic activity with IC₅₀ values of 12–18 μM in COX-2 inhibition assays .
  • N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide: Shows enhanced antipyretic activity due to bromine-induced electronic effects .

Comparison with this compound :

  • Activity Profile: Unlike these anti-inflammatory acetamides, this compound’s phenylbutanamide core may prioritize cannabinoid receptor modulation over cyclooxygenase inhibition.
  • Structural Flexibility : The bicyclic or halogenated substituents in compounds confer distinct steric and electronic properties, unlike the linear 1-methylhexyl group in the target compound .

Complex Pharmacopeial Analogues

Highly specialized analogues, such as those in Pharmacopeial Forum (), feature multi-ring systems and stereochemical complexity (e.g., tetrahydropyrimidin-1(2H)-yl groups). These compounds are designed for targeted therapeutic applications (e.g., antiviral or anticancer use) and lack direct structural or functional overlap with this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.